Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Description

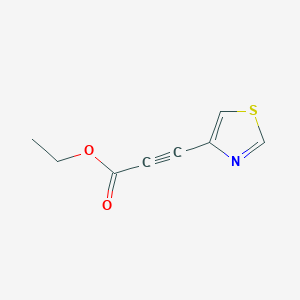

Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (CAS 1343307-98-1) is a heterocyclic compound with the molecular formula C₈H₇NO₂S and a molecular weight of 185.21 g/mol . Its structure features a thiazole ring (a five-membered aromatic ring containing sulfur and nitrogen) linked via a propiolate ester group. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the alkyne group and the electron-rich thiazole moiety, which can participate in diverse synthetic transformations .

Properties

Molecular Formula |

C8H7NO2S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h5-6H,2H2,1H3 |

InChI Key |

CXLHIMALAZSGFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CSC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with 4-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer, antiviral, and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological activities. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Ethyl Esters with Imidazole vs. Thiazole Rings

- (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate and (E)-Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate (): These compounds replace the thiazole ring with an imidazole ring and feature extended alkyl chains (acrylate or pentenoate).

Thiazole-Containing Antagonists

- MTEP (3-[(2-methyl-1,3-thiazol-4-yl)-ethynyl]pyridine) ():

MTEP shares the thiazole-ethynyl motif but is conjugated to pyridine instead of an ester. This structural variation confers antagonistic activity against mGluR5 receptors, highlighting the importance of the heteroaromatic system in biological targeting .

Fluorinated Derivatives

- Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate (): This analog replaces the thiazole ring with a fluorinated phenyl group. The electron-withdrawing fluorine atom increases stability and alters electronic properties, which may influence reactivity in cross-coupling reactions .

Functional Group Modifications

Carboxylic Acid Derivatives

- 3-((5-Cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (): Replacing the ethyl ester with a propanoic acid group introduces a carboxylic acid functionality, enhancing solubility in polar solvents. The cinnamoyl substituent adds a π-conjugated system, which could improve UV absorption properties .

Sulfonamide and Acetate Hybrids

- This contrasts with the simpler alkyne-ester in the target compound .

Physicochemical Properties

Biological Activity

Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 181.21 g/mol. The compound features an ethyl ester and a propyne group attached to a thiazole moiety, which is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl propiolate with 4-aminothiazole in the presence of a base such as triethylamine. This reaction is performed under controlled conditions to optimize yield and purity. In industrial applications, continuous flow reactors may be utilized to enhance efficiency.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Synthesis | Ethyl propiolate + 4-Aminothiazole | Base (Triethylamine), controlled temperature |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting specific enzymes critical for microbial survival.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several pathogenic fungi. The thiazole ring structure is believed to play a key role in its ability to interact with fungal enzymes and disrupt their metabolic processes .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation as a potential therapeutic strategy for various cancers.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole moiety can interact with enzymes critical for microbial metabolism or cancer cell proliferation.

- Cell Signaling Modulation : It may alter cellular signaling pathways that regulate growth and apoptosis.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial membranes, disrupting their integrity.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties against Candida albicans. The compound exhibited significant antifungal activity with an MIC of 16 µg/mL, suggesting its potential use in treating fungal infections .

Study 3: Anticancer Properties

A recent study explored the anticancer effects on human breast cancer cells (MCF-7). Treatment with this compound resulted in a decrease in cell viability by approximately 50% at a concentration of 10 µM after 48 hours, indicating promising anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.